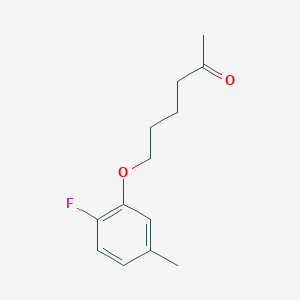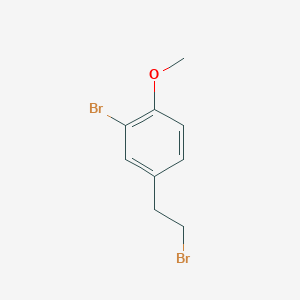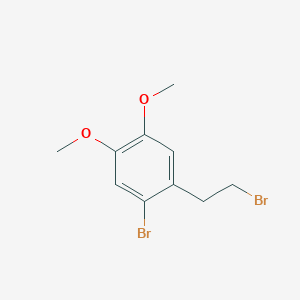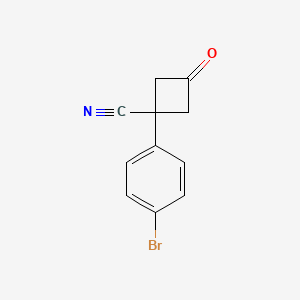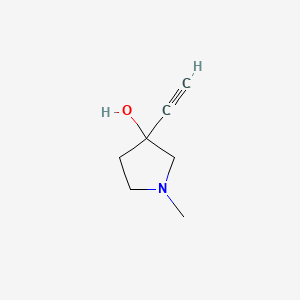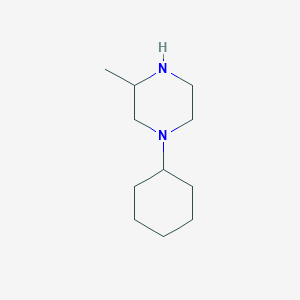
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 4-chlorophenyl group, a ketone group, and a nitrile group
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Substitution with 4-chlorophenyl Group:
Introduction of Ketone and Nitrile Groups: The ketone group can be introduced via oxidation reactions, while the nitrile group can be added through nucleophilic substitution reactions using cyanide sources.
Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens, nitro compounds.
Major products formed from these reactions include carboxylic acids, primary amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(4-chlorophenyl)-3-oxocyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclobutane ring, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTSVSBLYGFAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine](/img/structure/B7895852.png)

